(1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride
Description
(1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride is a tertiary amine compound characterized by a piperazine ring substituted with methyl groups at the 1- and 4-positions and an acetic acid moiety at the 2-position, forming a dihydrochloride salt. This structure enhances its solubility in aqueous environments, a common feature of dihydrochloride salts used in pharmaceutical and biochemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1,4-dimethylpiperazin-2-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-9-3-4-10(2)7(6-9)5-8(11)12;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAZSYWYIKGDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CC(=O)O)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve the use of aromatic solvents such as toluene, dichloromethane, or xylene. The process typically includes refluxing a two-phase system consisting of the piperazine derivative and an alkali metal haloacetate in the presence of solid alkali metal hydroxide .
Chemical Reactions Analysis
Types of Reactions
(1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted piperazine derivatives.
Scientific Research Applications
(1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. It can also serve as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters of (1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride and related compounds:
Key Observations:
- Solubility : Dihydrochloride salts, such as levocetirizine, are often preferred in pharmaceuticals for improved water solubility and absorption .
- Stability : Adjustments to pH during synthesis (e.g., A-317567 dihydrochloride in ) highlight the importance of acid-base properties in maintaining stability.
- Synthetic Routes: Avizafone’s synthesis involves coupling benzophenone derivatives with acetic acid intermediates, a method shared with other dihydrochloride salts .
Comparative Analysis of Reactivity
- Acid Catalysis : demonstrates that acetic acid enhances reaction rates in dihydrochloride salts, similar to cinchonidine derivatives. This suggests shared catalytic mechanisms in organic synthesis .
- Reduction Reactions : Cystamine dihydrochloride reduction with zinc/acetic acid () parallels methods used for synthesizing thiol-containing analogs, highlighting versatility in dihydrochloride chemistry .
Biological Activity
(1,4-Dimethyl-2-piperazinyl)acetic acid dihydrochloride, with the CAS number 1216613-16-9, is a compound derived from piperazine, known for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula . Its structure features a piperazine ring which contributes to its pharmacological properties. The piperazine moiety enhances solubility and bioavailability, making it a favorable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:
- Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, particularly dopamine receptors (D2 and D3), which are crucial in neurological functions .
- Enzyme Interaction : It modulates enzyme activities involved in metabolic pathways, potentially influencing physiological responses related to inflammation and pain.
- Cell Signaling Pathways : The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis .
Biological Activities
Research indicates that this compound possesses several promising biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), indicating potential as an antimicrobial agent .
- Anti-inflammatory Properties : The compound has demonstrated inhibitory effects on pro-inflammatory cytokine production in cell models, suggesting utility in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies indicate cytotoxic effects on cancer cell lines, prompting further investigation into its role as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that certain analogs exhibited significantly lower Minimum Inhibitory Concentration (MIC) values against MRSA compared to traditional antibiotics. This highlights the potential for developing new treatments for resistant bacterial infections .
Case Study: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of the compound using RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated that treatment with this compound reduced nitric oxide production significantly, suggesting its role in modulating inflammatory responses .
Q & A
Q. What are the established synthetic routes for (1,4-dimethyl-2-piperazinyl)acetic acid dihydrochloride, and what are the critical parameters for optimizing yield?
The synthesis typically involves a multi-step process starting with piperazine derivatives. A common approach includes:
- Step 1 : Alkylation of 1,4-dimethylpiperazine with a chloroacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Acidic hydrolysis to generate the free carboxylic acid, followed by dihydrochloride salt formation using HCl gas or concentrated hydrochloric acid . Key parameters for optimization include temperature control (40–60°C), solvent selection (e.g., dichloromethane or methanol), and stoichiometric ratios of reactants. Impurities such as unreacted starting materials or byproducts (e.g., over-alkylated derivatives) must be monitored via HPLC or LC-MS .
Q. How is the compound characterized to confirm its structural integrity and purity?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR to verify the piperazinyl backbone and acetic acid moiety.
- Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁻).
- Elemental analysis : To validate the dihydrochloride salt stoichiometry (Cl⁻ content) . Purity is assessed using reversed-phase HPLC with UV detection (λ = 210–254 nm), where a purity threshold of ≥95% is typically required for pharmacological studies .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity data (e.g., receptor binding affinity) may arise from variations in:
- Salt form purity : Residual solvents or counterions (e.g., chloride vs. acetate) can alter bioavailability .
- Assay conditions : Differences in pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) may affect receptor interactions. To reconcile contradictions, researchers should:
- Standardize compound preparation (e.g., recrystallization protocols).
- Validate assays using certified reference materials (e.g., USP/EP standards) .
- Perform comparative studies under controlled conditions .
Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?
Industrial-scale synthesis requires:
- Catalyst selection : Palladium on carbon for selective hydrogenation of intermediates .
- Flow chemistry : Continuous processes to enhance reaction efficiency and reduce side reactions (e.g., dimerization) .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect byproducts early . Critical byproducts include unreacted 1,4-dimethylpiperazine and acetic acid derivatives, which are removed via liquid-liquid extraction or column chromatography .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
Advanced tools include:
- Molecular docking : To model interactions with targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- QSAR models : Correlating structural features (e.g., piperazinyl ring substitutions) with ADME properties .
- In silico metabolism prediction : Software like Schrödinger’s ADMET Predictor to identify potential metabolic hotspots (e.g., N-methyl oxidation) .
Experimental Design & Safety
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation; avoid prolonged exposure to light .
Q. How can researchers design dose-response studies to evaluate the compound’s efficacy in neurological models?
- In vitro : Use primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) with dose ranges of 1–100 µM. Measure cAMP levels or calcium flux as functional readouts .
- In vivo : Rodent models (e.g., mice) administered intraperitoneally (1–10 mg/kg). Monitor behavioral outcomes (e.g., locomotor activity) and validate target engagement via microdialysis or PET imaging .
Data Interpretation & Validation
Q. What analytical techniques are recommended for detecting degradation products in long-term stability studies?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–12 weeks .
- Detection methods :
- HPLC-DAD/MS : Identify degradation products (e.g., hydrolyzed acetic acid derivatives).
- X-ray powder diffraction (XRPD) : Monitor crystallinity changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
